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Compound of Interest

Compound Name: Nonacosan-14-ol

Cat. No.: B3051534 Get Quote

This technical guide provides a comprehensive overview of the spectral analysis of

Nonacosan-14-ol, a long-chain secondary alcohol. The document details the expected data

from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and

Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in the

field of drug development and natural product chemistry.

Spectroscopic Data Summary
The following tables summarize the key spectral data anticipated for Nonacosan-14-ol based

on established principles of organic spectroscopy and data for analogous long-chain alcohols.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.58 Multiplet 1H CH-OH

~1.54 Multiplet 2H
CH₂ adjacent to CH-

OH

~1.25 Broad Singlet ~50H
Methylene chain

protons (CH₂)

~0.88 Triplet 6H
Terminal methyl

protons (CH₃)
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Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~72.0 CH-OH

~37.5 CH₂ adjacent to CH-OH

~31.9 Methylene chain carbons

~29.7 Methylene chain carbons

~29.4 Methylene chain carbons

~25.6 Methylene chain carbons

~22.7 Methylene chain carbons

~14.1 Terminal methyl carbons (CH₃)

Table 3: Mass Spectrometry (MS) Data
m/z Interpretation

424 [M]⁺ (Molecular Ion)

406 [M-H₂O]⁺

227 Fragmentation at C13-C14 bond

199 Fragmentation at C14-C15 bond

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3330 Strong, Broad O-H stretch (hydroxyl group)

~2920 Strong C-H stretch (alkane methylene)

~2850 Strong C-H stretch (alkane methyl)

~1465 Medium C-H bend (methylene)

~1065 Medium
C-O stretch (secondary

alcohol)
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Experimental Protocols
The following sections detail the methodologies for acquiring the spectral data for Nonacosan-
14-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A 5-10 mg sample of Nonacosan-14-ol is dissolved in approximately 0.7

mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR

tube.

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance operating at 400

MHz for ¹H and 100 MHz for ¹³C, is typically employed.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

Spectral Width: A spectral width of approximately 12 ppm is set.

Acquisition Time: An acquisition time of around 3-4 seconds is used.

Relaxation Delay: A relaxation delay of 1-2 seconds is applied.

Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ at

7.26 ppm.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the

spectrum.

Spectral Width: A spectral width of approximately 220 ppm is set.

Acquisition Time: An acquisition time of about 1-2 seconds is used.

Relaxation Delay: A relaxation delay of 2 seconds is applied.
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Number of Scans: Several hundred to several thousand scans are required due to the low

natural abundance of ¹³C.

Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of Nonacosan-14-ol is prepared in a volatile organic

solvent such as methanol or dichloromethane.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as

Electron Ionization (EI) or Electrospray Ionization (ESI), is used. For long-chain alcohols, EI is

common for observing fragmentation patterns.

Data Acquisition (EI-MS):

Ionization Energy: A standard electron energy of 70 eV is used.

Ion Source Temperature: The ion source is typically heated to 200-250 °C.

Mass Range: The mass analyzer is set to scan a mass-to-charge (m/z) range of

approximately 50 to 500 amu.

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and

characteristic fragmentation patterns.

Infrared (IR) Spectroscopy
Sample Preparation:

Thin Film: A small amount of the sample is dissolved in a volatile solvent. A drop of the

solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate,

leaving a thin film of the compound.

KBr Pellet: A few milligrams of the sample are ground with anhydrous potassium bromide

(KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
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Data Acquisition:

Background Scan: A background spectrum of the empty sample compartment (or the pure

KBr pellet) is recorded.

Sample Scan: The sample is placed in the spectrometer, and the spectrum is recorded.

Spectral Range: The spectrum is typically scanned from 4000 to 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Presentation: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

Logical Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the spectral analysis of a compound

like Nonacosan-14-ol.
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Caption: Workflow for the spectral analysis of Nonacosan-14-ol.

To cite this document: BenchChem. [Spectral Analysis of Nonacosan-14-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3051534#spectral-analysis-of-nonacosan-14-ol-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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